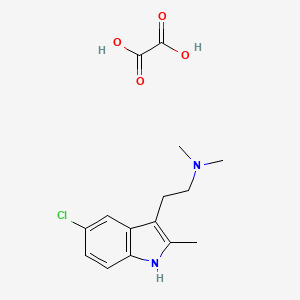![molecular formula C12H19NO4 B3028321 2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester CAS No. 1860028-20-1](/img/structure/B3028321.png)
2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester
Descripción general
Descripción
The compound "2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester" is a bicyclic structure that is part of a family of azabicyclo compounds. These compounds are of significant interest in medicinal chemistry due to their conformational rigidity and the presence of multiple functional groups which can be further derivatized. The azabicyclo core is a common motif in drug discovery, often used to mimic the piperidine ring system with the potential for improved pharmacological properties .
Synthesis Analysis
The synthesis of azabicyclo compounds related to the target molecule has been explored in various studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through scalable routes, highlighting the potential for large-scale production of such compounds . Another study reported the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, which involved diazomalonate insertion, intramolecular cyclization, and chemoselective reduction, demonstrating the complexity and versatility of synthetic approaches for azabicyclo compounds . Additionally, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral analogue of 2-aminoadipic acid, was achieved in six steps, showcasing the ability to introduce carboxylic acid functionalities onto the azabicyclo framework .
Molecular Structure Analysis
The molecular structure of azabicyclo compounds is characterized by their rigid bicyclic frameworks, which can influence the stereochemistry and reactivity of the molecule. For example, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved, and the stereochemical outcomes were rationalized using ab initio calculations . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined by X-ray diffraction, revealing the presence of two diastereomers in the crystal .
Chemical Reactions Analysis
Azabicyclo compounds can undergo various chemical reactions, allowing for the introduction of different functional groups. The intermolecular [2+2] photocycloaddition was used to synthesize 3-azabicyclo[3.2.0]heptane derivatives, which are analogues of γ-aminobutyric acid . Furthermore, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involved an epimerization/hydrolysis step to avoid tedious purification .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo compounds are influenced by their rigid structures and the nature of their substituents. The tert-butyl group, commonly used as a protecting group for carboxylic acids, can be removed under acidic conditions, providing access to the free carboxylic acid which can be further utilized in chemical synthesis . The bicyclic framework also imparts a three-dimensional shape to the molecule, which is considered beneficial in drug design for achieving better target specificity and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Biotechnology and Chemistry Applications
Norbornane Compounds in Pharmaceutical Research :Norbornanes, including bicyclo [2.2.1]heptanes, are significant in drug research due to their unique molecular shape and the sterically fixed position of their substituents. These compounds are used both medicinally and as test molecules for studying structure-activity relationships. This research emphasizes the importance of such bicyclic compounds in the development of pharmaceuticals (Buchbauer & Pauzenberger, 1991).
Biotechnological Routes Based on Lactic Acid Production :While not directly related, the utilization of lactic acid from biomass showcases the potential of chemical and biotechnological routes in creating valuable chemicals. This research illustrates how derivatives from basic chemical structures can lead to a variety of industrially relevant compounds, highlighting the importance of chemical innovation in biotechnology (Gao, Ma, & Xu, 2011).
Environmental Science Applications
Synthetic Phenolic Antioxidants and Environmental Occurrence :The environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants, including compounds with tert-butyl groups, have been extensively studied. This research underscores the environmental and health impacts of chemical compounds used in various industries and the need for future studies to focus on reducing these impacts (Liu & Mabury, 2020).
Use of Esters of Acids of Phosphorus as Lubricity Additives :Esters of phosphoric acid, including those with complex cyclical structures, have been identified as effective antiwear additives in synthetic lubricating oils. This research highlights the application of chemical compounds in enhancing the performance and longevity of industrial products (Barabanova, Ivanov, Kossova, & Akimova, 1976).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJNGLXEWNXGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140338 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1860028-20-1 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)
![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)


![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)

![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)
